molecular formula C15H22FNO B4887100 4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol

4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol

Cat. No. B4887100
M. Wt: 251.34 g/mol
InChI Key: SBLKPLDMCRTSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol is a chemical compound that is used in scientific research. It is also known as FMeNER-Diol or FMeNER. This compound is a derivative of norepinephrine and has been used as a tool for studying the norepinephrine transporter (NET) in the brain.

Mechanism of Action

FMeNER inhibits the reuptake of norepinephrine by the NET, which increases the concentration of norepinephrine in the synaptic cleft. This leads to increased activation of norepinephrine receptors in the brain, which can have various physiological and behavioral effects. FMeNER is a selective inhibitor of the NET, which means it has minimal effects on other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
FMeNER has been shown to have various biochemical and physiological effects in animal models and human studies. It has been shown to increase the levels of norepinephrine in the brain, which can improve cognitive function, mood, and attention. FMeNER has also been shown to have antidepressant and anxiolytic effects in animal models and human studies. However, the exact mechanisms of these effects are still being studied.

Advantages and Limitations for Lab Experiments

FMeNER has several advantages as a research tool. It is a selective inhibitor of the NET, which means it has minimal effects on other neurotransmitter systems in the brain. This allows researchers to study the role of norepinephrine in various physiological and pathological conditions. FMeNER is also relatively stable and can be stored for long periods of time. However, there are also limitations to using FMeNER in lab experiments. It is a synthetic compound that is not found naturally in the body, which means its effects may not be representative of endogenous norepinephrine. FMeNER is also relatively expensive and requires expertise in organic chemistry to synthesize.

Future Directions

There are several future directions for research on FMeNER. One area of research is to further understand the mechanisms of action of FMeNER and its effects on various neurotransmitter systems in the brain. Another area of research is to study the effects of FMeNER in various pathological conditions, such as depression, anxiety, and addiction. Additionally, there is a need to develop more selective and potent inhibitors of the NET for use as research tools and potential therapeutics.

Scientific Research Applications

FMeNER is used as a research tool to study the norepinephrine transporter (NET) in the brain. The NET is responsible for the reuptake of norepinephrine from the synaptic cleft, which regulates the levels of norepinephrine in the brain. FMeNER is a selective inhibitor of the NET, which allows researchers to study the role of norepinephrine in various physiological and pathological conditions. FMeNER has been used in studies of depression, anxiety, addiction, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

4-[1-(2-fluorophenyl)propan-2-ylamino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO/c1-11(10-12-4-2-3-5-15(12)16)17-13-6-8-14(18)9-7-13/h2-5,11,13-14,17-18H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLKPLDMCRTSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)NC2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol
Reactant of Route 2
Reactant of Route 2
4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol
Reactant of Route 3
4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol
Reactant of Route 4
4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol
Reactant of Route 5
4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol
Reactant of Route 6
4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.